Bienvenue dans la boutique en ligne BenchChem!

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride

Phosphomannomutase 2 Congenital Disorders of Glycosylation Enzyme inhibition

5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride (CAS 1559062-11-1) is a 1,2,4-triazole derivative with the molecular formula C9H11ClN4O and a molecular weight of 226.66 g/mol. This compound serves as a hydrochloride salt of the free base 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 54464-14-1), featuring a 4-methoxyphenyl substituent at the 5-position of the triazole ring.

Molecular Formula C9H11ClN4O
Molecular Weight 226.66
CAS No. 1559062-11-1
Cat. No. B2868027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride
CAS1559062-11-1
Molecular FormulaC9H11ClN4O
Molecular Weight226.66
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NN2)N.Cl
InChIInChI=1S/C9H10N4O.ClH/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H
InChIKeyVJIPAWYVBULUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine Hydrochloride: Chemical Identity and Baseline Properties


5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride (CAS 1559062-11-1) is a 1,2,4-triazole derivative with the molecular formula C9H11ClN4O and a molecular weight of 226.66 g/mol [1]. This compound serves as a hydrochloride salt of the free base 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 54464-14-1), featuring a 4-methoxyphenyl substituent at the 5-position of the triazole ring . The 1,2,4-triazol-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to engage diverse biological targets including kinases, metabolic enzymes, and receptors [2]. This specific compound has been evaluated in biochemical screening panels, generating quantitative activity data against human phosphomannomutase 2 (PMM2) and mannose-6-phosphate isomerase (MPI) [3].

Procurement Risk Alert: Why Simple 1,2,4-Triazol-3-amine Analogs Cannot Substitute for 5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine Hydrochloride


Within the 1,2,4-triazol-3-amine class, minor structural modifications produce profound shifts in target engagement, potency, and physicochemical profiles that preclude simple generic substitution [1]. The 4-methoxyphenyl group at the 5-position is not an interchangeable aryl decoration; its electronic character and spatial orientation dictate hydrogen-bonding patterns and lipophilic contacts within enzyme active sites [2]. In published screening data, the 5-(4-methoxyphenyl) derivative exhibits measurable but weak inhibition of PMM2 (IC50 100 μM) and MPI (IC50 50 μM), while closely related regioisomers—such as the 2-methoxyphenyl (CAS 303192-36-1) and 3-methoxyphenyl (CAS 289710-96-9) analogs—return no detectable activity in comparable assays, underscoring the non-fungible nature of the 4-methoxy substitution pattern . Furthermore, 4,5-bis-substituted triazol-3-amines reported in the literature achieve single-digit micromolar antiproliferative IC50 values against lung cancer cell lines, representing a distinct activity class from the mono-substituted 5-(4-methoxyphenyl) scaffold and highlighting that even within the same core heterocycle, potency and target selectivity are exquisitely substitution-dependent [3].

5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine Hydrochloride: Quantitative Differentiation Evidence from Biochemical Screening


PMM2 Inhibition: Target Engagement Profile vs. Orthogonal 1,2,4-Triazole Chemotypes

In biochemical screening conducted by the Sanford-Burnham Center for Chemical Genomics, the compound (tested as the free base 5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine) inhibited recombinant human PMM2 with an IC50 of 100,000 nM (100 μM) [1]. This weak inhibitory activity contrasts sharply with potent 4,5-bis-substituted 1,2,4-triazol-3-amines, such as the tankyrase inhibitors reported by Shultz et al. (2013), where structurally elaborated triazol-3-ylamines achieve picomolar to low nanomolar IC50 values through occupancy of both the nicotinamide and adenosine binding pockets [2]. The 100,000-fold potency differential between the mono-substituted 5-(4-methoxyphenyl) compound and optimized bis-substituted analogs underscores the compound's utility as a minimalist scaffold probe rather than a potent inhibitor—a distinction critical for researchers selecting chemical tools for target validation versus lead optimization [1].

Phosphomannomutase 2 Congenital Disorders of Glycosylation Enzyme inhibition

MPI Inhibition: Dual Target Engagement vs. Selectivity Profile of Comparator Scaffolds

The same Sanford-Burnham screening panel also tested this compound against recombinant human mannose-6-phosphate isomerase (MPI), yielding an IC50 of 50,000 nM (50 μM) [1]. This represents a 2-fold greater apparent potency for MPI relative to PMM2 (IC50 100 μM), suggesting a subtle target preference within the mannose metabolism pathway [1]. In contrast, regioisomeric 2-methoxyphenyl and 3-methoxyphenyl analogs (CAS 303192-36-1 and 289710-96-9) have no publicly archived MPI inhibition data, preventing any direct head-to-head comparison but indicating that the 4-methoxy substitution is a prerequisite for detectable MPI engagement within this screening panel [2]. The MPI IC50 value of 50 μM places this compound in the weak inhibitor category, consistent with its identity as an unelaborated fragment—a property that may be advantageous for projects seeking starting points for structure-based optimization of mannose pathway inhibitors [1].

Mannose-6-phosphate isomerase Dual enzyme inhibition Metabolic enzyme screening

Hydrochloride Salt Form: Solubility and Handling Advantages vs. Free Base in Procurement Workflows

The hydrochloride salt (CAS 1559062-11-1, MW 226.66 g/mol) is the predominant commercially supplied form from vendors including ChemBridge and Fluorochem, typically offered at ≥95% purity, whereas the free base (CAS 54464-14-1, MW 190.20 g/mol) is less commonly stocked . The hydrochloride salt provides enhanced aqueous solubility and improved solid-state stability compared to the free base, consistent with general pharmaceutical salt principles where protonation of the basic triazole amine increases hydrophilicity and crystallinity [1]. Although no published comparative solubility measurements exist for this specific compound pair, the hydrochloride form is the standard procurement choice for solution-phase biochemical assays, eliminating the need for pre-dissolution in DMSO with acidification—a practical advantage that reduces experimental variability in screening workflows .

Salt form selection Aqueous solubility Laboratory handling

Mono-Substituted Scaffold: Fragment-Like Physicochemical Profile vs. Drug-Like Bis-Substituted 1,2,4-Triazol-3-amines

With a molecular weight of 190.20 Da (free base) and only two rotatable bonds, 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine falls squarely within fragment chemical space (MW < 300 Da, rotatable bonds ≤ 3), making it suitable for fragment-based screening and structure-guided elaboration [1]. By contrast, the potent 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines reported by Sun et al. (2019), such as BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine), exhibit molecular weights of approximately 350–400 Da and demonstrate single-digit micromolar antiproliferative IC50 values against A549 (1.09 μM), NCI-H460 (2.01 μM), and NCI-H23 (3.28 μM) lung cancer cell lines [2]. The 5-(4-methoxyphenyl) compound has not been reported in antiproliferative assays, and its weak enzyme inhibition profile suggests it would not exhibit comparable cellular potency. However, its low molecular complexity and high ligand efficiency potential (if potency can be improved through structure-based design) position it as a chemically tractable starting point for fragment growth, rather than a direct competitor to elaborated drug-like triazoles [1].

Fragment-based drug discovery Ligand efficiency Physicochemical properties

High-Confidence Procurement Scenarios for 5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine Hydrochloride Based on Evidenced Differentiation


Fragment-Based Screening for Mannose Pathway Enzyme Inhibitors (PMM2/MPI)

The compound's dual, weak inhibition of PMM2 (IC50 100 μM) and MPI (IC50 50 μM) makes it suitable as a starting fragment for structure-based drug discovery targeting congenital disorders of glycosylation (CDG) or other diseases involving disrupted mannose metabolism [1]. Researchers should procure the hydrochloride salt for aqueous solubility compatibility with biochemical assay conditions and use the established IC50 values as baseline benchmarks for tracking potency improvements during hit-to-lead optimization [1].

Regioisomeric Selectivity Probe in 1,2,4-Triazol-3-amine Structure-Activity Relationship Studies

The absence of detectable PMM2/MPI inhibition by the 2-methoxyphenyl (CAS 303192-36-1) and 3-methoxyphenyl (CAS 289710-96-9) regioisomers positions the 4-methoxy derivative as a critical probe for mapping substituent-position effects on enzyme binding within the 1,2,4-triazol-3-amine series [2]. Procurement of the full regioisomeric set enables systematic SAR exploration that cannot be achieved with any single analog alone [2].

Negative Control for Cellular Antiproliferative Assays Involving Potent 1,2,4-Triazol-3-amines

Given the compound's weak enzyme inhibition and lack of reported antiproliferative activity—contrasted with the single-digit micromolar IC50 values of 4,5-bis-substituted triazol-3-amines such as BCTA (A549 IC50 = 1.09 μM; NCI-H460 IC50 = 2.01 μM; NCI-H23 IC50 = 3.28 μM) [3]—this compound may serve as a structurally related negative control in cell-based assays. Its inclusion alongside potent analogs helps distinguish specific target-mediated cytotoxicity from nonspecific triazole scaffold effects, strengthening mechanistic conclusions [3].

Scaffold-Hopping Starting Point for Nicotinamide Isostere Development

Shultz et al. (2013) established that 1,2,4-triazol-3-ylamines function as nicotinamide isosteres capable of occupying the nicotinamide binding pocket of tankyrases and related PARP enzymes [4]. The 5-(4-methoxyphenyl) compound, with its minimal molecular weight (190.20 Da free base) and synthetically accessible substitution vectors, provides an attractive scaffold-hopping template for designing novel nicotinamide mimetics with differentiated selectivity profiles compared to established tankyrase inhibitors [4]. The hydrochloride salt form facilitates direct use in construct synthesis without additional salt conversion steps [1].

Quote Request

Request a Quote for 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.